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molecular formula C12H18O4 B072854 Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate CAS No. 1459-96-7

Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

Cat. No. B072854
M. Wt: 226.27 g/mol
InChI Key: HDOVTVDGSLEUSK-UHFFFAOYSA-N
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Patent
US09139534B2

Procedure details

To a solution of diisopropylamine (77 mL, 0.54 mol) in anhydrous THF (500 mL) was added n-butyl lithium (210 mL, 0.53 mol, 2.5 M solution in hexane) over 20 min at −78° C. Then the mixture was stirred at 0° C. under nitrogen for 30 min. To a mixture of dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate (116 g, 0.44 mol) and hexamethylphosphoramide (317 ml, 1.7 mol) in anhydrous THF (800 mL) was added lithium diisopropylamine (freshly prepared above) over 30 min at −40° C. The mixture was stirred for 2 h at −78° C. and then stirred overnight allowing warming to room temperature. To the reaction mixture was added saturated aqueous ammonium chloride (200 mL) and the mixture was stirred for 10 min. The solvent was removed by evaporation under reduced pressure. The aqueous layer was extracted with ethyl acetate (3×200 mL). The combined extracts were washed with brine (2×300 mL) and dried over sodium sulfate. Concentration under reduced pressure gave crude product, which was purified by silica gel column chromatography (10% ethyl acetate in petroleum ether) to afford the title compound (58 g, 0.25 mol, 50% yield in two steps). 1H NMR (400 MHz, CDCl3) δ ppm 3.65 (s, 6H), 1.81 (s, 12H).
Quantity
77 mL
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
116 g
Type
reactant
Reaction Step Two
Quantity
317 mL
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
50%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.Cl[CH2:14][CH2:15][C:16]1([C:26]([O:28][CH3:29])=[O:27])[CH2:21][CH2:20][CH:19]([C:22]([O:24][CH3:25])=[O:23])[CH2:18][CH2:17]1.CN(C)P(N(C)C)(N(C)C)=O.C(NC(C)C)(C)C.[Li].[Cl-].[NH4+]>C1COCC1>[C:16]12([C:26]([O:28][CH3:29])=[O:27])[CH2:21][CH2:20][C:19]([C:22]([O:24][CH3:25])=[O:23])([CH2:18][CH2:17]1)[CH2:14][CH2:15]2 |f:4.5,6.7,^1:47|

Inputs

Step One
Name
Quantity
77 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
210 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
116 g
Type
reactant
Smiles
ClCCC1(CCC(CC1)C(=O)OC)C(=O)OC
Name
Quantity
317 mL
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Name
Quantity
800 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC(C)C.[Li]
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Then the mixture was stirred at 0° C. under nitrogen for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
freshly prepared above) over 30 min at −40° C
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 h at −78° C.
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
allowing warming to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (3×200 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (10% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C12(CCC(CC1)(CC2)C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.25 mol
AMOUNT: MASS 58 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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